索非代

描述

Sovriad, also known as simeprevir sodium, is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor . It is developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .

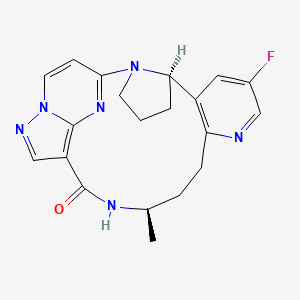

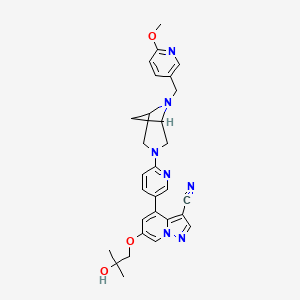

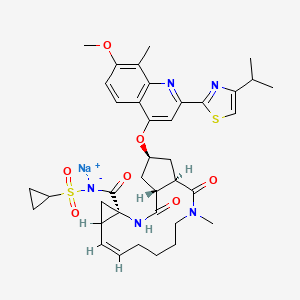

Molecular Structure Analysis

Sovriad’s molecular formula is C38H46N5NaO7S2 . It is a second-generation small-molecule NS3/4A serine protease inhibitor . Its antiviral activity is achieved by its non-covalent binding to HCV protease, with a fast association and slow dissociation rate .科学研究应用

Treatment of Chronic Hepatitis C

Sovriad is a new direct-acting antiviral drug and a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It achieves its antiviral activity by non-covalently binding to HCV protease, with a fast association and slow dissociation rate .

Combination Therapy for Hepatitis C

Sovriad is approved in Japan and Canada for use in combination with pegylated interferon (peginterferon) and ribavirin for genotype 1 chronic hepatitis C . This combination therapy has been filed for approval in the US and the EU for use in genotype 1 and 4 chronic hepatitis C .

High Sustained Virological Response (SVR)

In clinical trials, Sovriad has demonstrated strong efficacy, with 89 percent of patients with previously untreated genotype-1 HCV achieving a sustained virological response (SVR) . In studies that included patients who had relapsed after stopping previous HCV treatment, results showed an SVR-12 of 96 percent .

Treatment of Genotype-1 Chronic HCV Infection

Sovriad is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor, which is administered as once-daily capsules for 12 weeks in combination with peginterferon and ribavirin for 24 or 48 weeks . It works by blocking the protease enzyme that enables the hepatitis C virus to replicate in host cells .

First Approval in Japan

Japan is the first country in the world where Sovriad is approved . The Japanese Ministry of Health, Labour and Welfare (MHLW) has approved Sovriad for the treatment of genotype-1 chronic hepatitis C virus (HCV) infection .

Potential New Standard Treatment Option

Sovriad has the potential to offer a new standard treatment option for people infected with chronic hepatitis C in Japan and around the world .

安全和危害

In clinical trials, there were no significant additional adverse events observed when Sovriad was added to traditional treatment with pegylated interferon and ribavirin compared to treatment with pegylated interferon and ribavirin alone . The most common side effects observed were decreased white blood cell count, fever, anemia, malaise, headache, and rash .

属性

IUPAC Name |

sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXQGDWGCCKOQP-OBABASCOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N5NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sovriad | |

CAS RN |

1241946-89-3 | |

| Record name | Simeprevir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)